molecular formula C11H11BrF3NO2 B8158455 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide

Cat. No.: B8158455
M. Wt: 326.11 g/mol
InChI Key: SNDJOEQPIMANSE-UHFFFAOYSA-N
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Description

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the fourth position, a propyl group attached to the nitrogen atom, and a trifluoromethoxy group at the third position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide typically involves multiple steps:

    Bromination: The starting material, 3-(trifluoromethoxy)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.

    Amidation: The brominated intermediate is then subjected to amidation with propylamine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trifluoromethoxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be employed in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom and the amide group can interact with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethoxy)benzoic acid: Similar structure but lacks the propylamide group.

    4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide: Similar structure with a methyl group instead of a propyl group.

    4-Bromo-3-(trifluoromethoxy)benzylamine: Similar structure with an amine group instead of an amide group.

Uniqueness

4-Bromo-N-propyl-3-(trifluoromethoxy)benzamide is unique due to the presence of the propylamide group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, trifluoromethoxy group, and propylamide group provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-N-propyl-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-2-5-16-10(17)7-3-4-8(12)9(6-7)18-11(13,14)15/h3-4,6H,2,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDJOEQPIMANSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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